N-[(E)-(2-ethoxyphenyl)methylidene]-3-iodo-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxybenzylidene)-3-iodo-4-methylaniline is an organic compound that belongs to the class of benzylideneanilines It is characterized by the presence of an ethoxy group, an iodine atom, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxybenzylidene)-3-iodo-4-methylaniline typically involves the condensation of 2-ethoxybenzaldehyde with 3-iodo-4-methylaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as glacial acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can be considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxybenzylidene)-3-iodo-4-methylaniline can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The iodine atom on the benzene ring can be substituted by other electrophiles in the presence of a suitable catalyst.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3/H2SO4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include halogenated or nitrated derivatives.
Oxidation Reactions: Products include quinones or other oxidized forms.
Reduction Reactions: Products include the corresponding amine.
Scientific Research Applications
N-(2-ethoxybenzylidene)-3-iodo-4-methylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-ethoxybenzylidene)-3-iodo-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxybenzylidene)-4-methylaniline
- N-(2-ethoxybenzylidene)-3-chloro-4-methylaniline
- N-(2-ethoxybenzylidene)-3-bromo-4-methylaniline
Uniqueness
N-(2-ethoxybenzylidene)-3-iodo-4-methylaniline is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where iodine’s properties are advantageous.
Properties
Molecular Formula |
C16H16INO |
---|---|
Molecular Weight |
365.21 g/mol |
IUPAC Name |
1-(2-ethoxyphenyl)-N-(3-iodo-4-methylphenyl)methanimine |
InChI |
InChI=1S/C16H16INO/c1-3-19-16-7-5-4-6-13(16)11-18-14-9-8-12(2)15(17)10-14/h4-11H,3H2,1-2H3 |
InChI Key |
GQVMVGRVVVGIPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C=NC2=CC(=C(C=C2)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.